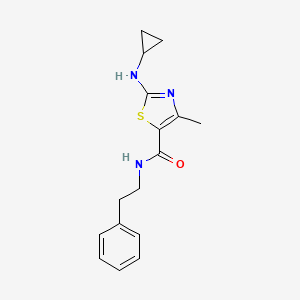
2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran, also known as BMTP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTP-4 is a pyranopyridine derivative that has been studied for its biological and pharmacological properties. In
作用機序
The mechanism of action of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is not fully understood, but studies have suggested that it may act through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in the regulation of cell signaling pathways. Inhibition of PTPs by 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran may lead to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties and antitumor activity, 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is its high selectivity and sensitivity towards zinc ions, making it a useful tool for the detection of metal ions in biological samples. In addition, 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of antitumor agents.
However, one of the limitations of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Furthermore, the mechanism of action of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran. One potential area of interest is the development of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran-based biosensors for the detection of metal ions in environmental and clinical samples. In addition, further studies are needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran and its potential as an antitumor and anti-inflammatory agent.
Overall, 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is a promising compound that has the potential to be used in a variety of scientific research applications. Further studies are needed to fully understand its biological and pharmacological properties and to explore its potential in various fields.
合成法
The synthesis of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran involves the reaction between 2,6-dibromo-4-methoxyphenyl and 2-thiophenecarbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism and yields 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran as a yellow solid with a melting point of 220-222°C.
科学的研究の応用
2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been shown to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of biosensors and imaging agents.
In addition, 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has also been studied for its potential as an antitumor agent. Studies have shown that 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has cytotoxic effects on cancer cells and can induce apoptosis through the activation of caspase-3 and -9. Furthermore, 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
特性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-thiophen-2-yl-4H-pyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S/c1-24-19-9-5-16(6-10-19)21-14-18(23-4-3-13-27-23)15-22(26-21)17-7-11-20(25-2)12-8-17/h3-15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJQJHJAVUQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=C(C=C3)OC)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)
![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)
![2-butyl-N'-[(2-butylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B6056933.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)
![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)